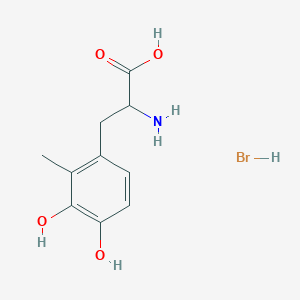

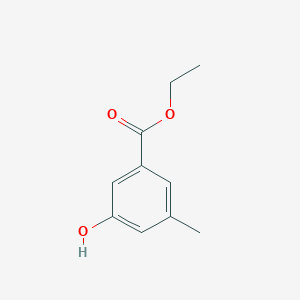

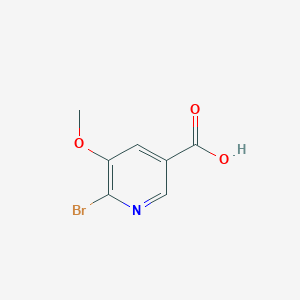

Ethyl 3-hydroxy-5-methylbenzoate

Overview

Description

Ethyl 3-hydroxy-5-methylbenzoate is a derivative of benzoate compounds . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

This compound can be synthesized using various methods. One of the methods reported for its synthesis is the esterification of p-cresotinic acid with absolute alcohol . Another method involves the use of tetracaine and pramocaine as the lead compounds to design benzoate compounds .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using density functional theory (DFT) calculations . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers show differences from the conventional H-bonds .Chemical Reactions Analysis

The Williamson Ether Synthesis is a common reaction involving this compound. In this reaction, an alkyl halide (or sulfonate, such as a tosylate or mesylate) undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . Esterification also occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Physical And Chemical Properties Analysis

Esters, including this compound, have unique physical and chemical properties. They are derived from carboxylic acids, where the hydrogen in the -COOH group is replaced by a hydrocarbon group .Scientific Research Applications

1. Chemical Synthesis and Derivatives

- Ethyl 3-hydroxy-5-methylbenzoate and its derivatives have been a subject of interest in chemical synthesis. For example, the modification of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including ethyl 3-methylbenzo[b]thiophen-2-carboxylate, showcases the compound's adaptability in chemical transformations (Chapman et al., 1971).

2. Isolation from Natural Sources

- The compound has been isolated from natural sources like the aerial parts of Stocksia brahuica. Such isolation helps in understanding the compound's natural occurrence and potential biological activities (Ali et al., 1998).

3. Large-Scale Synthesis and Pharmaceutical Application

- Its large-scale synthesis, as illustrated by Kucerovy et al. (1997) for methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, indicates its potential in the pharmaceutical industry for the treatment of disorders like hyperproliferative diseases and cancer (Kucerovy et al., 1997).

4. Use in Preparing Pharmaceutical Synthons

- The compound serves as a key intermediate in the synthesis of important pharmaceutical agents. For instance, Salman et al. (2002) reported its use in the efficient synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a critical intermediate for repaglinide, an oral hypoglycemic agent (Salman et al., 2002).

5. Role in Ligand Synthesis

- It has been used in the synthesis of Schiff-base ligands, which are valuable in various chemical and pharmaceutical applications (Cui Qing-xia, 2006).

6. Material Science and Photodiode Applications

- In material science, derivatives of this compound have been explored for their optical characteristics, as seen in the study by Elkanzi et al. (2020), where a novel compound was synthesized for potential use in photodiode applications (Elkanzi et al., 2020).

Safety and Hazards

Future Directions

Ethyl 3-hydroxy-5-methylbenzoate and related products are used for scientific research . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Mechanism of Action

Target of Action

Ethyl 3-hydroxy-5-methylbenzoate is a type of benzoate compound . Benzoate compounds are known to act as local anesthetics . They act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Mode of Action

The mode of action of benzoate compounds, including this compound, involves binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

Given its role as a local anesthetic, it likely impacts the sodium ion channels in nerve cells, which are crucial for nerve impulse conduction .

Result of Action

The primary result of this compound’s action is the temporary loss of sensation in a localized area due to its function as a local anesthetic . This is achieved through its interaction with sodium ion channels on nerve cells, blocking nerve impulse conduction .

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

It is known that the compound has a low level of acute toxicity .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

properties

IUPAC Name |

ethyl 3-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRTJJDLQPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

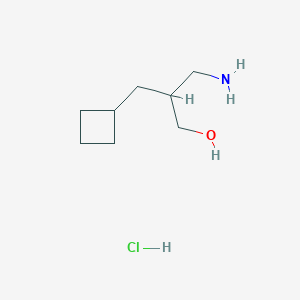

![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)

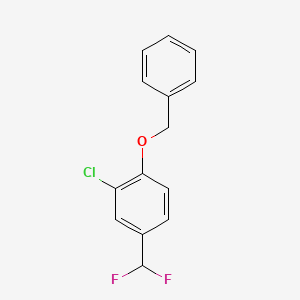

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)